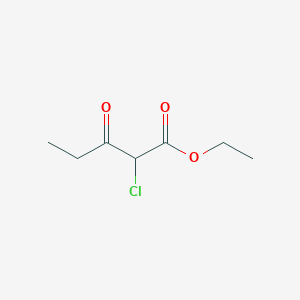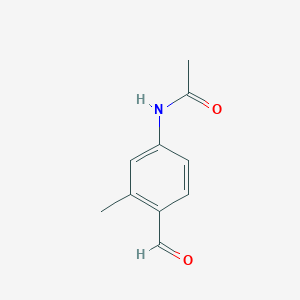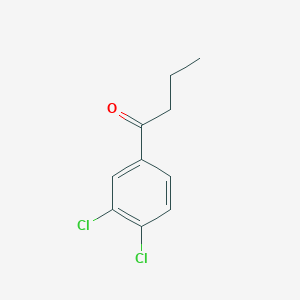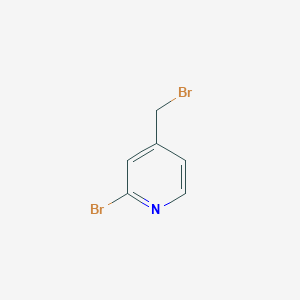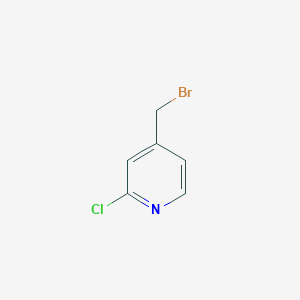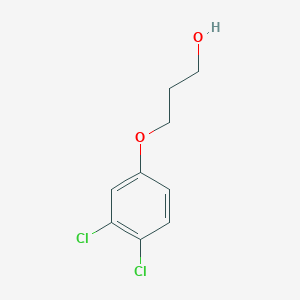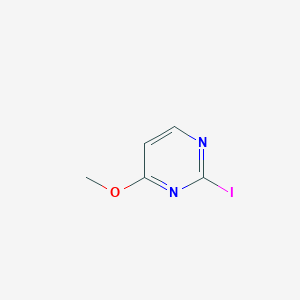
2-Iodo-4-methoxypyrimidine
Vue d'ensemble
Description
2-Iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative that is of interest due to its potential as an intermediate in the synthesis of various chemical compounds. While the provided data does not directly discuss 2-Iodo-4-methoxypyrimidine, it does include information on closely related compounds, such as 2-amino-4-methoxypyrimidine and 5-bromo-2-iodopyrimidine, which can offer insights into the chemical behavior and properties of halogenated pyrimidines .
Synthesis Analysis
The synthesis of halogenated pyrimidines often involves the introduction of halogen atoms into the pyrimidine ring. For instance, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, which is a method that could potentially be adapted for the synthesis of 2-Iodo-4-methoxypyrimidine . Additionally, 2-amino-4-methoxypyrimidine is prepared through a methoxylation reaction of 2-amino-4-chloropyrimidine, which in turn is obtained from chlorination of isocytosine . This suggests that a similar approach could be used for synthesizing 2-Iodo-4-methoxypyrimidine, starting from an appropriate chlorinated or iodinated precursor.
Molecular Structure Analysis
The molecular structure of halogenated pyrimidines can be elucidated using various spectroscopic techniques. Quantum chemical calculations, such as those performed on 2-amino-4-methoxy-6-methylpyrimidine and 2-amino-4-chloro-6-methoxypyrimidine, provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules . These studies often involve density functional theory (DFT) and time-dependent DFT (TD-DFT) to predict the behavior of electrons within the molecules and to understand their reactivity.
Chemical Reactions Analysis
Halogenated pyrimidines participate in a variety of chemical reactions, particularly in cross-coupling reactions that are useful for creating more complex molecules. For example, 5-bromo-2-iodopyrimidine is used in palladium-catalyzed cross-coupling reactions with arylboronic acids and alkynylzincs . Similarly, 2-methoxy-5-pyrimidylboronic acid undergoes Suzuki cross-coupling reactions to yield heteroarylpyrimidines . These reactions are indicative of the potential reactivity of 2-Iodo-4-methoxypyrimidine in forming new bonds and creating diverse chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyrimidines can be inferred from spectroscopic data and computational studies. For instance, the infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra provide information on the molecular vibrations, electronic transitions, and chemical shifts associated with the atoms in the molecule . The first-order hyperpolarizability and natural atomic charges can also be calculated to understand the nonlinear optical properties and electron distribution within the molecule . These properties are crucial for predicting the behavior of 2-Iodo-4-methoxypyrimidine in various environments and its potential applications in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Application 1: Copper(II)-catalyzed trifluoromethylation of iodoarenes
- Methods of Application : The reaction conditions involve using 1-iodonaphthalene as a model substrate and limiting reagent, and reacting it with Chen’s reagent in the presence of 10 mol% CuCl2 in DMF at 110 °C .
- Results or Outcomes : The yield of the trifluoromethylated aromatic was 88%. Heteroaryl iodides, including 2-iodo-4-methoxypyrimidine, were suitable substrates, giving the desired trifluoromethylated products in moderate to good yields (55–83%) .
Application 2: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of decorated six-membered diazines .
- Results or Outcomes : The outcomes of these syntheses are compounds with a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Application 3: Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine
- Summary of the Application : 2-Iodo-4-methoxypyrimidine can be used in the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine, which is a compound with potential applications in medicinal chemistry .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine .
- Results or Outcomes : The outcomes of these syntheses are compounds with potential applications in medicinal chemistry .
Application 4: Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine
- Summary of the Application : 2-Iodo-4-methoxypyrimidine can be used in the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine, which is a compound with potential applications in medicinal chemistry .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine .
- Results or Outcomes : The outcomes of these syntheses are compounds with potential applications in medicinal chemistry .
Safety And Hazards
Propriétés
IUPAC Name |
2-iodo-4-methoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMVIKKKZCNEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473179 | |
| Record name | 2-iodo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-methoxypyrimidine | |
CAS RN |
262353-35-5 | |
| Record name | 2-Iodo-4-methoxypyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-iodo-4-methoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





